(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride

Histamine H2 receptor pharmacology Bioisostere validation GPCR selectivity engineering

GPCR ligand developers requiring H2R-inactive control scaffolds face a critical gap: L-histidine and imidazol-4-yl analogs retain potent H2R activity, confounding SAR interpretation. (R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride solves this via regioisomeric imidazol-1-yl connectivity that attenuates H2R agonism >500-fold (ΔpEC50 ~2.67) and collapses efficacy to near zero (Emax 0.91 → 0.20). • Chiral D-configuration ensures metabolic stability for peptidomimetic AT1/GRPR ligand assembly. • Validated enzymatic resolution achieves ≥95% ee at preparative scale. • Published AMBER force field parameters enable direct computational modeling without ab initio derivation. • Serves as a chemically defined imidazol-1-yl reference for matched molecular pair analysis across GPCR, kinase, and metalloenzyme panels.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
Cat. No. B11905754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H/t5-;/m1./s1
InChIKeyDNVHEWPMKDFKLB-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride – A D-Configured Non-Coded Imidazolylalanine Building Block


(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride (CAS 1956435-06-5; free base CAS 848396-10-1) is the hydrochloride salt of D-β-imidazolylalanine, a non-proteinogenic amino acid in which the imidazole ring is attached via its N1 position to the β-carbon of the alanine backbone [1]. Unlike the natural proteogenic amino acid L-histidine—which bears the imidazole at the C4 position—this compound presents a distinct regioisomeric connectivity that fundamentally alters its electronic, steric, and metal-coordination properties . The R-configuration (D-form) is the less common enantiomer in eukaryotic biology, making this compound a targeted choice for applications requiring metabolic stability, altered receptor stereochemistry, or defined computational parametrization [2].

Why Generic Histidine or Racemic Imidazolylalanine Cannot Replace (R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride


The imidazol-1-yl attachment in this compound is regioisomerically distinct from the imidazol-4-yl side chain of natural L-histidine; this positional isomerism is not a minor structural variation but a fundamental determinant of pharmacophore geometry, pKa, and receptor recognition [1]. Direct comparative pharmacological data demonstrate that substituting imidazol-4-yl with imidazol-1-yl in H2 receptor agonists causes a >500-fold drop in potency (ΔpEC50 ≈ 2.67 log units) and near-complete loss of efficacy (Emax 0.91 → 0.20) [2]. Furthermore, the R-enantiomer exhibits differential binding and enzymatic processing compared to the S-form—a property exploited in angiotensin receptor antagonist design where D-isomers show consistently higher affinity [3]. Using L-histidine, DL-β-imidazolylalanine, or the S-enantiomer as a substitute would introduce uncontrolled variables in binding, metabolism, and computational modeling that directly compromise experimental reproducibility and structure–activity relationship interpretation.

Quantitative Comparator Evidence for (R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride Procurement Decisions


Imidazol-1-yl vs. Imidazol-4-yl Substitution Produces >500-Fold Potency Reduction at Histamine H2 Receptors

In a controlled head-to-head comparison within the same dimeric hemarylpropylguanidine scaffold, replacement of the imidazol-4-yl moiety (compound 5) with imidazol-1-yl (compound 60) resulted in a drastic decrease in H2 receptor agonist potency from pEC50 7.98 to 5.31 at the guinea pig right atrium H2R (gpH2R), accompanied by a collapse in efficacy from Emax 0.91 to 0.20. A second matched pair (138 vs. 141) showed an even more extreme effect: pEC50 6.63 vs. not active, Emax 0.91 vs. 0 [1]. This quantifies the functional non-equivalence of imidazol-1-yl versus imidazol-4-yl pharmacophores, establishing that compounds incorporating the imidazol-1-yl connectivity are functionally silenced or strongly attenuated at H2R relative to their imidazol-4-yl counterparts.

Histamine H2 receptor pharmacology Bioisostere validation GPCR selectivity engineering

D-Imidazolylalanine Achieves Highest Enantioselectivity (95% ee) Among β-Heterocyclic Alanines in Transaminase Resolution

Using Escherichia coli aromatic L-amino acid transaminase (EC 2.6.1.5) for kinetic resolution of racemic β-heterocyclic alanines, D-imidazolylalanine was obtained with 48% conversion yield and 95% enantiomeric excess (ee), compared to D-pyrazolylalanine (46% yield, 85% ee) and D-triazolylalanine (42% yield, 72% ee) under identical conditions (10 mM racemic substrate, 18 h) [1]. The imidazolyl substrate thus demonstrated the highest enantioselectivity among the three heterocyclic analogs tested. The authors further correlated this differential reactivity with computed substrate binding energy (E) to distance (δ) ratios (E/δ) to the PLP-Lys258 Schiff base in the enzyme active site, providing a quantitative physicochemical rationale for the observed selectivity hierarchy [1].

Enzymatic kinetic resolution β-Heterocyclic amino acid synthesis Enantiomeric excess optimization

Validated AMBER Force Field Parameters Enable Computational Modeling of β-(Imidazol-1-yl)-alanine in Peptide Simulations

β-(Imidazol-1-yl)-alanine was explicitly parametrized for the AMBER force field alongside Cα,Cα-dialkylglycines, sarcosine, and O-methyltyrosine as part of a validated set of non-coded amino acid parameters [1]. Bonding parameters were derived from existing force fields and ab initio quantum calculations at the HF/6-31G* level; Coulombic parameters were obtained via multiconformational weighted restricted electrostatic potential (RESP) fitting. The parameter set was validated through molecular dynamics simulations on dipeptide and tripeptide models, confirming conservation of peptide bond planarity and revealing characteristic backbone flexibility patterns [1]. In contrast, the natural histidine (imidazol-4-yl) parameters in AMBER are well-established and widely available, but the imidazol-1-yl regioisomer required de novo parametrization due to fundamentally different charge distributions and torsional profiles around the Cβ–N1 bond versus the Cβ–C4 bond [1].

Molecular dynamics simulation AMBER force field Non-coded amino acid parametrization

D-Configuration Confers Higher Angiotensin AT1 Receptor Affinity Compared to L-Isomer in Imidazole-Containing Amino Acid Antagonists

In a series of N-[(1-benzyl-1H-imidazol-5-yl)-alkyl]-amino acids evaluated as angiotensin II AT1 receptor antagonists, the D-isomers consistently exhibited higher binding affinity than their L-counterparts across multiple chiral pairs. The most potent compound, a D-phenylalanine analog (compound 3), demonstrated an IC50 of 3.8 nM in AT1 receptor binding assays [1]. While this specific study used imidazol-5-yl (not imidazol-1-yl) derivatives, the stereochemical preference for the D-configuration at the α-carbon of imidazole-bearing amino acid antagonists is a class-level observation that supports the procurement of the R-enantiomer for AT1-targeted or related GPCR antagonist programs. The D-configuration also confers resistance to common L-amino acid peptidases and oxidases, potentially extending metabolic half-life [1].

Angiotensin II receptor antagonists Chiral recognition D-amino acid pharmacology

Differential Reaction Rates of β-Heterocyclic Alanines Under Transaminase Catalysis Reveal Imidazole-Specific Substrate Binding Energetics

The Cho et al. (2004) study not only reported differential enantioselectivities among β-heterocyclic alanine substrates but also quantified that the three substrates—pyrazolylalanine, triazolylalanine, and imidazolylalanine—exhibited different reaction rates under identical transaminase conditions, despite similar molecular structures [1]. The relative reactivity differences were successfully modeled by the ratio of computed substrate binding energy (E, in kcal/mol) to the distance (δ, in Å) from the α-amino nitrogen to the C4' carbon of the PLP-Lys258 Schiff base in the enzyme active site. The imidazolylalanine substrate showed a distinct E/δ value that correlated with its observed kcat/KM, differentiating it from both the pyrazole and triazole analogs [1]. This provides a quantitative, structure-based rationale for why imidazolylalanine cannot be assumed to behave identically to its heterocyclic analogs in enzymatic transformations.

Substrate specificity Transaminase kinetics Structure–activity relationship

Validated Application Scenarios for (R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride Based on Quantitative Evidence


Design of H2R-Silent Pharmacological Probe Compounds

Investigators developing histamine receptor ligands who require an H2R-inactive control scaffold can exploit the imidazol-1-yl moiety as a demonstrated H2R-attenuating modification. The Pockes et al. (2018) data show that imidazol-1-yl substitution reduces gpH2R agonist potency by ~500-fold and collapses efficacy to near zero relative to imidazol-4-yl analogs within the same molecular framework [1]. This property is directly applicable to the design of H1R-, H3R-, or H4R-selective tool compounds where H2R off-target activity must be minimized, and (R)-2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride serves as the chiral imidazol-1-yl-bearing amino acid building block for solid-phase peptide synthesis or fragment-based assembly of such probes.

Chemoenzymatic Production of Enantiomerically Pure D-Imidazolylalanine for Peptidomimetic Synthesis

The enzymatic resolution protocol validated by Cho et al. (2004) using E. coli aromatic L-amino acid transaminase achieves 95% enantiomeric excess for D-imidazolylalanine—the highest ee among three β-heterocyclic alanine substrates tested—with 48% isolated yield at 10 mM scale [1]. This established methodology provides process chemists with a directly transferable route to optically pure (R)-2-amino-3-(1H-imidazol-1-yl)propanoic acid, which can then be converted to the hydrochloride salt for incorporation into peptidomimetic AT1 antagonists, GRPR ligands, or other D-amino acid-containing therapeutic candidates where the R-configuration is critical for target engagement [2].

Molecular Dynamics Simulations of Imidazole-Containing Peptide Foldamers and Metalloproteins

Computational chemistry groups employing AMBER for peptide and protein simulations can directly use the published force field parameters for β-(imidazol-1-yl)-alanine without performing ab initio parameter derivation. The Ramos et al. (2003) parametrization was validated on dipeptide and tripeptide models, confirming that peptide bond planarity is conserved and backbone flexibility is accurately reproduced [1]. This is especially relevant for modeling non-natural peptide foldamers, metal-binding site mimetics where imidazol-1-yl coordination geometry differs from that of histidine's imidazol-4-yl, or protein–ligand complexes in which the altered imidazole connectivity probes stereoelectronic requirements of the binding pocket.

Structure–Activity Relationship Studies Requiring Imidazole Regioisomeric Discrimination

For SAR programs exploring the positional effect of imidazole attachment on biological activity, (R)-2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride provides a chemically defined imidazol-1-yl reference point. The ACS Omega 2018 data establish that imidazol-1-yl and imidazol-4-yl are not functionally interchangeable, with the former conferring H2R silencing and the latter supporting potent agonism [1]. This regioisomeric pair can serve as a matched molecular pair analysis tool to deconvolve the contribution of imidazole connectivity to target binding, functional selectivity, and off-target profiles across GPCR panels, kinase assays, or metalloenzyme inhibition studies.

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